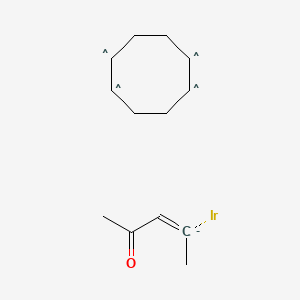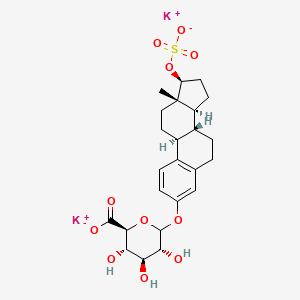
1,3,5(10)-Estratriene-3,17beta-diol 3-glucuronide 17-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt: is a conjugated form of estradiol, a major estrogen in the body. This compound is formed by the conjugation of estradiol with glucuronic acid and sulfate, which enhances its water solubility and facilitates its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt involves the conjugation of estradiol with glucuronic acid and sulfate. This process is typically carried out using UDP-glucuronosyltransferase enzymes in the liver, which attach glucuronic acid to the C3 position of estradiol . The sulfate group is then added to the 17 position, resulting in the formation of the dipotassium salt .
Industrial Production Methods: : Industrial production of this compound involves similar enzymatic processes, often scaled up for higher yields. The reaction conditions are optimized to ensure maximum conversion of estradiol to its conjugated form, with careful control of temperature, pH, and enzyme concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: : Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt primarily undergoes hydrolysis reactions, where the glucuronide and sulfate groups are cleaved off, releasing free estradiol . It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: : Hydrolysis reactions typically require acidic or enzymatic conditions to break the glucuronide and sulfate bonds. Common reagents include hydrochloric acid or specific glucuronidase and sulfatase enzymes .
Major Products Formed: : The primary product of hydrolysis is free estradiol, along with glucuronic acid and sulfate ions .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is used as a model compound to study conjugation reactions and the behavior of conjugated estrogens .
Biology: : In biological research, this compound is used to investigate estrogen metabolism and the role of conjugated estrogens in various physiological processes .
Medicine: : In medicine, beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is studied for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of estrogen-related disorders .
Industry: : In the pharmaceutical industry, this compound is used in the development of estrogen-based drugs and as a reference standard in quality control processes .
Wirkmechanismus
Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt exerts its effects by acting as a prodrug of estradiol. Upon hydrolysis, it releases free estradiol, which then binds to estrogen receptors in target tissues. This binding activates various signaling pathways, leading to the modulation of gene expression and physiological responses associated with estrogen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include beta-Estradiol 17-(beta-D-glucuronide) and beta-Estradiol 3,17-disulfate .
Uniqueness: : Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is unique due to its dual conjugation with both glucuronic acid and sulfate, which enhances its water solubility and facilitates its excretion. This dual conjugation also reduces its hormonal activity compared to unconjugated estradiol, making it a valuable compound for studying estrogen metabolism and developing estrogen-based therapies .
Eigenschaften
Molekularformel |
C24H30K2O11S |
|---|---|
Molekulargewicht |
604.8 g/mol |
IUPAC-Name |
dipotassium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-17-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23?,24+;;/m1../s1 |
InChI-Schlüssel |
WDWGAMFSMDHFCH-FDIJGZAJSA-L |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[K+].[K+] |
Kanonische SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


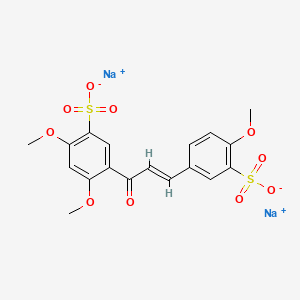

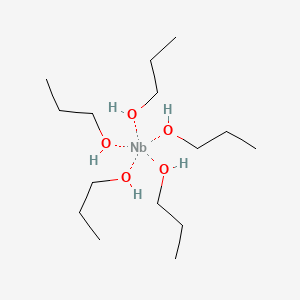

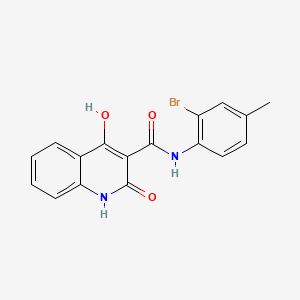
![Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate](/img/structure/B13821956.png)

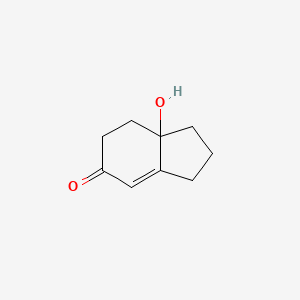
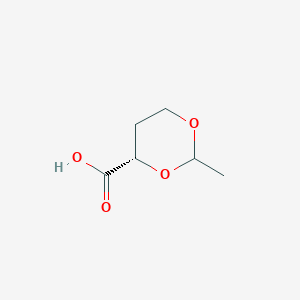
![[1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI)](/img/structure/B13821994.png)
